molecular formula C12H23N2O3- B1233789 6-(6-Aminohexanamido)hexanoate

6-(6-Aminohexanamido)hexanoate

Cat. No.: B1233789
M. Wt: 243.32 g/mol
InChI Key: IWENLYKHSZCPRD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-(6-Aminohexanamido)hexanoate is a chemical compound of interest in biochemical and peptide research. It belongs to a class of ω-amino acid derivatives based on the 6-aminohexanoic acid (Ahx) structure, which is well-known for its role as a flexible, hydrophobic spacer in various scientific applications . The core research value of this compound and its analogues lies in their utility as molecular linkers. The extended carbon chain provides conformational flexibility, making it ideal for spacing functional groups in synthetic peptides and other bioactive molecules . Furthermore, the 6-aminohexanoic acid scaffold is a key structural motif in antifibrinolytic agents that function as lysine analogues . These compounds, including ε-aminocaproic acid (EACA), competitively inhibit the binding of plasminogen to fibrin by occupying its lysine binding sites, thereby preventing fibrin clot degradation . This mechanism is fundamental to researching hemostasis and fibrinolysis. Researchers utilize this compound and its derivatives as tools to study and modulate the fibrinolytic system . Its structure also serves as a building block for synthesizing more complex dipeptide derivatives with potential hemostatic activity, as demonstrated in recent synthetic studies . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23N2O3-

Molecular Weight

243.32 g/mol

IUPAC Name

6-(6-aminohexanoylamino)hexanoate

InChI

InChI=1S/C12H24N2O3/c13-9-5-1-3-7-11(15)14-10-6-2-4-8-12(16)17/h1-10,13H2,(H,14,15)(H,16,17)/p-1

InChI Key

IWENLYKHSZCPRD-UHFFFAOYSA-M

SMILES

C(CCC(=O)NCCCCCC(=O)[O-])CCN

Canonical SMILES

C(CCC(=O)NCCCCCC(=O)[O-])CCN

Origin of Product

United States

Synthetic Methodologies and Biocatalytic Routes for 6 6 Aminohexanamido Hexanoate and Its Analogues

Chemo-Synthetic Strategies for Amide Bond Formation in Oligohexanamido Structures

Traditional chemical synthesis provides robust and versatile methods for constructing the amide linkages that define oligo(hexanamido) structures. These strategies are typically performed in either solution or solid-phase formats, each with distinct advantages and applications.

Solution-Phase Synthesis Approaches for 6-(6-Aminohexanamido)hexanoate

Solution-phase synthesis is a conventional and widely used method for creating amide bonds. This approach involves dissolving reactants in a suitable solvent and adding coupling reagents to facilitate the reaction. For the synthesis of this compound and its derivatives, a common strategy involves the coupling of a protected 6-aminohexanoic acid derivative with a 6-aminohexanoate (B3152083) ester. nih.gov

A key step is the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. This is often achieved using coupling reagents. For instance, N-Boc-6-aminohexanoic acid can be reacted with an alkyl ester of 6-aminohexanoic acid in the presence of a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholiniumtoluene-4-sufonate (DMT/NMM/TsO⁻) in a solvent such as dichloromethane (B109758) (DCM). nih.gov Following the formation of the amide bond, the protecting group (e.g., Boc) is removed under acidic conditions to yield the final product. nih.gov

Table 1: Example of Solution-Phase Synthesis Components for a 6-Aminohexanamido Derivative

Component Role Example
Carboxylic Acid Substrate The acyl donor, providing the carbonyl group for the amide bond. N-Boc-6-aminohexanoic acid
Amine Substrate The nucleophile, providing the nitrogen for the amide bond. Ethyl 6-aminohexanoate
Coupling Reagent Activates the carboxylic acid to facilitate amide bond formation. DMT/NMM/TsO⁻
Solvent Dissolves reactants and facilitates the reaction. Dichloromethane (DCM)

This method is highly adaptable but often requires purification after each step to remove excess reagents and by-products, which can be a drawback for synthesizing longer oligomers.

Solid-Phase Synthesis Techniques for Elaboration of Hexanamido Scaffolds

Solid-phase synthesis (SPS) offers a powerful alternative to solution-phase methods, particularly for the systematic elaboration of longer oligomers. spirochem.com Invented by Bruce Merrifield for peptide synthesis, this technique involves anchoring the initial monomer unit to an insoluble solid support, or resin. biotage.co.jpatdbio.com The oligoamide chain is then built up in a stepwise fashion through repeated cycles of coupling and deprotection. spirochem.com

A major advantage of SPS is that excess reagents and soluble by-products are simply washed away after each step, eliminating the need for complex purification of intermediates. biotage.co.jpatdbio.com The process is highly amenable to automation, which allows for the rapid synthesis of libraries of compounds. spirochem.com

Table 2: Hypothetical Solid-Phase Synthesis Cycle for a Hexanamido Dimer

Step Action Purpose
1. Anchoring The first 6-aminohexanoic acid monomer (with its amine protected) is covalently attached to a solid support resin (e.g., Polystyrene, Controlled Pore Glass). To immobilize the growing chain for easy handling and purification.
2. Deprotection The amine protecting group (e.g., Fmoc) is removed from the anchored monomer. To expose the free amine for the next coupling reaction.
3. Coupling A second, N-protected 6-aminohexanoic acid monomer is added along with a coupling agent. To form the amide bond, elongating the chain.
4. Washing The resin is thoroughly washed with solvents. To remove excess reagents and soluble by-products.

| 5. Cleavage | The completed dimer is cleaved from the solid support using a strong reagent (e.g., strong acid). | To release the final product into solution for final purification. |

While highly efficient for building long chains, SPS can be limited by steric hindrance on the resin surface, which may reduce reaction yields for very long oligomers. biotage.co.jp

Chemoenzymatic and Biocatalytic Synthesis of this compound and Related Compounds

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is emerging as a powerful and sustainable alternative to traditional chemical synthesis. These methods offer high specificity and operate under mild, environmentally friendly conditions.

Enzyme-Mediated Amide Ligation Mechanisms and Applications

Enzymes can form amide bonds with remarkable efficiency and selectivity, often avoiding the need for protecting groups and harsh reagents. rhhz.net Several enzymatic strategies are being explored for amide synthesis.

One major route involves ATP-dependent ligases . manchester.ac.uk These enzymes, such as those in the ATP-grasp family, use the energy from ATP hydrolysis to activate a carboxylic acid, typically by forming an acyl-adenylate or acyl-phosphate intermediate. nih.gov This activated intermediate is then attacked by an amine to form the amide bond. manchester.ac.uk Adenylation domains isolated from nonribosomal peptide synthetase (NRPS) machinery have been successfully used to synthesize amides by activating an amino acid and reacting it with various amines. d-nb.info

Another strategy uses hydrolases (e.g., proteases, lipases, esterases) in reverse . rsc.org While these enzymes normally break amide or ester bonds, the reaction can be driven in the synthetic direction by minimizing the water content in the reaction medium or by using activated ester substrates in a kinetically controlled approach. rhhz.netrsc.org

Table 3: Comparison of Enzyme-Mediated Amide Ligation Strategies

Mechanism Enzyme Class Acyl Donor Key Feature
Thermodynamic Control Hydrolases (Proteases, Lipases) Carboxylic Acid Reaction equilibrium is shifted towards synthesis, often in low-water environments or biphasic systems.
Kinetic Control Hydrolases (Proteases, Esterases) Activated Ester A rapid, enzyme-catalyzed aminolysis of an ester outcompetes slower hydrolysis.

| ATP-Dependent Ligation | Ligases (e.g., ATP-Grasp), Synthetases | Carboxylic Acid | The reaction is coupled to ATP hydrolysis, making amide formation thermodynamically favorable in aqueous solution. nih.gov |

Enzyme-mediated ligation offers mild reaction conditions and high chemoselectivity, making it a valuable tool for synthesizing complex molecules. rhhz.net

Exploration of Whole-Cell Biocatalysis for Hexanamido Synthesis

Research has demonstrated the feasibility of using engineered whole-cell systems for producing valuable chemicals. For example, recombinant E. coli cells containing nitrile hydratase enzymes have been used in a one-pot reaction to convert nitriles into amides. acs.org In this system, the cell membrane was found to be beneficial, possibly by preventing the enzyme from interacting with and being inhibited by a co-catalyst in the mixture. acs.org

Furthermore, significant progress has been made in the whole-cell biocatalytic production of 6-aminohexanoic acid (6-AHA), the monomer precursor to this compound. bohrium.comnih.gov Multienzyme cascades have been constructed within microbial hosts to convert feedstocks like cyclohexanol (B46403) into 6-AHA. google.commdpi.com These pathways often involve a series of enzymes, including dehydrogenases, monooxygenases, esterases, and transaminases, working in concert. google.commdpi.com The development of robust whole-cell catalysts for monomer production is a critical step toward a fully fermentative route for oligoamide synthesis.

Green Chemistry Principles and Sustainable Practices in Hexanamido Synthesis

The synthesis of amides is a major focus of green chemistry initiatives, which aim to reduce waste, minimize energy consumption, and use more sustainable materials. syrris.com Traditional amide synthesis often relies on stoichiometric coupling reagents (like EDC or HATU) that generate significant amounts of waste. ucl.ac.uk

Green chemistry promotes several alternative approaches:

Catalysis : The use of catalytic methods, rather than stoichiometric reagents, is a core principle. This includes the development of organocatalysts, such as boric acid derivatives, which can directly catalyze the amidation of carboxylic acids and amines with the removal of only water as a by-product. scispace.comsigmaaldrich.com Biocatalysis, as discussed above, is another key catalytic strategy. rsc.org

Sustainable Solvents : A major goal is to replace hazardous organic solvents like DMF and CH₂Cl₂ with greener alternatives such as water, alcohols (e.g., 2-propanol), or ionic liquids, or to develop solvent-free reaction conditions. acs.orgucl.ac.ukscispace.com

Renewable Feedstocks : There is a strong push to produce the building blocks for polymers from renewable resources, such as biomass, instead of petroleum. mdpi.com The biosynthesis of 6-aminohexanoic acid from bio-based precursors is a prime example of this effort. bohrium.comnih.gov

Process Intensification : Technologies like continuous flow chemistry are being adopted to enable more efficient, safer, and scalable production with less waste and energy consumption compared to traditional batch processing. syrris.com

Table 4: Comparison of Traditional vs. Green Approaches in Amide Synthesis

Feature Traditional Approach Green Chemistry Approach
Reagents Stoichiometric coupling reagents (e.g., carbodiimides, HATU). ucl.ac.uk Catalytic amounts of organocatalysts, metal catalysts, or enzymes. sigmaaldrich.com
By-products Large quantities of chemical waste (e.g., urea (B33335) derivatives, phosphine (B1218219) oxides). ucl.ac.uk Ideally only water.
Solvents Often hazardous chlorinated solvents (DCM) or polar aprotic solvents (DMF). ucl.ac.uk Benign solvents (water, ethanol) or solvent-free conditions. scispace.comsioc-journal.cn
Feedstocks Typically petroleum-derived. Increasingly derived from renewable biomass. mdpi.com

| Process | Often batch processing. | Continuous flow processing for better control and efficiency. syrris.com |

By integrating these principles, the synthesis of this compound and other oligoamides can be made more environmentally and economically sustainable.

Advanced Structural and Spectroscopic Characterization of 6 6 Aminohexanamido Hexanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Amide Linkage Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state structure and dynamics of 6-(6-Aminohexanamido)hexanoate. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed insights into the chemical environment of each atom, the connectivity between atoms, and their spatial relationships.

Analysis of related polyamide oligomers provides expected chemical shift ranges for the protons and carbons in this compound. The methylene (B1212753) protons exhibit characteristic signals in the aliphatic region of the ¹H NMR spectrum, while the carbons of these groups are observed in the upfield region of the ¹³C NMR spectrum. The carbonyl carbons of the amide and carboxylic acid groups appear significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H₂N-C H₂- (C6) ~2.7 ~40
-CH₂-C H₂- (C5) ~1.5 ~30
-CH₂-C H₂- (C4) ~1.3 ~26
-C H₂-CH₂-CO- (C3) ~1.6 ~25
-CH₂-C H₂-CO- (C2) ~2.2 ~36
-NH-C O- - ~173
HOOC-C H₂- (C6') ~3.2 ~40
-CH₂-C H₂- (C5') ~1.5 ~30
-CH₂-C H₂- (C4') ~1.3 ~26
-C H₂-CH₂-COOH (C3') ~1.6 ~24
-CH₂-C H₂-COOH (C2') ~2.3 ~34

Note: These are estimated values based on data from similar polyamide structures. Actual values may vary depending on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Probing Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the NMR signals and understanding the three-dimensional structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent methylene groups, allowing for a sequential walk along the aliphatic chains. researchgate.netsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation around the amide linkage and observing any folding of the molecule that brings distant parts of the chain into proximity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). Each CH₂ group in the molecule would produce a distinct cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts and confirming their assignments. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is invaluable for establishing connectivity across quaternary centers, such as the carbonyl carbons. For instance, the protons on the methylene group adjacent to the amide nitrogen (C6') would show a correlation to the amide carbonyl carbon, confirming the amide bond linkage. researchgate.netsdsu.edu

Solid-State NMR for Investigating Molecular Packing and Dynamics

In the solid state, where the molecules are arranged in a crystalline or amorphous lattice, solid-state NMR (ssNMR) provides critical information about molecular packing and dynamics. Studies on related polyamides like Nylon-6 have demonstrated that ssNMR can distinguish between different crystalline forms (e.g., α and γ forms), which differ in their hydrogen-bonding patterns and chain conformations. oup.comresearchgate.net For this compound, ssNMR could elucidate how the molecules pack together, the nature of the intermolecular hydrogen bonds between the terminal amine and carboxyl groups, and the amide linkages. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solids.

Advanced Mass Spectrometry Techniques for Oligomer Sequence and Structural Elucidation

Mass spectrometry (MS) is a key technique for confirming the molecular weight and determining the structure of oligomers like this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of the compound and subjecting it to fragmentation, providing a "fingerprint" that is characteristic of its structure. nih.gov In protocols developed for the analysis of nylon deconstruction products, the linear dimer this compound is a known analyte. researchgate.netprotocols.io The primary fragmentation pathway for this compound under collision-induced dissociation (CID) is the cleavage of the amide bond. This would result in characteristic fragment ions corresponding to the loss of the aminohexanoic acid unit or the aminohexanoyl group.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

Precursor Ion (M+H)⁺ m/z Fragmentation Pathway Fragment Ion m/z Fragment Identity
245.18 Cleavage of amide C-N bond 132.10 [H₂N(CH₂)₅CO]⁺
245.18 Cleavage of amide C-N bond 114.09 [H₂N(CH₂)₅]⁺
245.18 Loss of H₂O 227.17 [M+H-H₂O]⁺

Note: m/z values are calculated for the most abundant isotopes.

High-Resolution Mass Spectrometry for Precise Mass Determination and Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) allows for the determination of the molecular mass of a compound with very high precision (typically to four or more decimal places). osti.gov This enables the unambiguous determination of the elemental formula. For this compound (C₁₂H₂₄N₂O₃), the calculated exact mass of the neutral molecule is 244.1787 Da. HRMS can easily distinguish this from other compounds with the same nominal mass but different elemental compositions. Furthermore, the high resolution allows for the observation of the isotopic pattern, or "isotopic fingerprint," arising from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, which must match the theoretical pattern for the proposed formula, providing an additional layer of confirmation.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Hydrogen Bonding Networks of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule's functional groups. These techniques are particularly sensitive to hydrogen bonding, which plays a critical role in the structure of polyamides. libretexts.org

The key functional groups in this compound are the terminal primary amine (-NH₂), the terminal carboxylic acid (-COOH), and the internal secondary amide (-CONH-). Each of these groups gives rise to characteristic vibrational bands.

Amide Bands: The amide group has several characteristic vibrations. The Amide I band (mainly C=O stretching) is typically strong in the IR spectrum and appears around 1630-1640 cm⁻¹. The Amide II band (a combination of N-H bending and C-N stretching) is found around 1530-1550 cm⁻¹. The positions of these bands are sensitive to the strength of hydrogen bonding involving the amide group. kpi.ua

N-H and O-H Stretching: The N-H stretching vibration of the amide and terminal amine, and the O-H stretching of the carboxylic acid, appear in the high-frequency region (3000-3500 cm⁻¹). Broadening of these bands is a clear indication of hydrogen bonding.

C=O Stretching: The carbonyl stretching of the carboxylic acid group is expected around 1700-1725 cm⁻¹. kpi.ua

CH₂ Vibrations: The symmetric and asymmetric stretching and bending vibrations of the methylene groups in the aliphatic chains occur in the 2800-3000 cm⁻¹ and 1400-1480 cm⁻¹ regions, respectively.

Table 3: Characteristic IR and Raman Bands for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch (H-bonded) 3300-2500 (broad) IR
N-H Stretch (Amine & Amide) 3400-3200 IR, Raman
C-H Stretch (CH₂) 2950-2850 IR, Raman
C=O Stretch (Carboxylic Acid) ~1710 IR, Raman
Amide I (C=O Stretch) ~1635 IR (strong), Raman (moderate)
Amide II (N-H Bend, C-N Stretch) ~1540 IR (moderate), Raman (weak)
CH₂ Bend ~1465 IR, Raman

The complementary nature of FT-IR and Raman spectroscopy provides a comprehensive picture of the vibrational characteristics of this compound, offering deep insights into its conformational state and the hydrogen-bonding networks that define its supramolecular structure. americanpharmaceuticalreview.com

X-ray Diffraction Analysis of Crystalline Forms or Co-crystals of this compound

Research into the crystal structure of 6-(6-aminohexanamido)hexanoic acid hydrate (B1144303) has revealed detailed information about its molecular geometry and hydrogen-bonding network. researchgate.net The bond angles and distances within the alkyl chain of this molecule are consistent with those observed in similar structures like 6-aminocaproic acid. researchgate.net

Furthermore, investigations into a series of monodisperse nylon 6 oligoamides have provided a broader understanding of how chain length influences crystal structure. acs.orgacs.orgresearchgate.net For instance, the 5-amide oligomer, which is shorter than the dimer, crystallizes in an unfolded, all-trans conformation, adopting the typical nylon 6 α-structure. acs.orgresearchgate.net This structure is characterized by sheets of hydrogen-bonded chains. acs.org

The table below presents a summary of the unit cell parameters for a relevant nylon 6 oligoamide, which helps in contextualizing the crystalline behavior of this compound.

Table 1: Unit Cell Parameters for the α-Phase Structure of a Nylon 6 Oligoamide

ParameterValue
a0.970 nm
b0.805 nm
c (chain axis)1.724 nm
γ114°
Data sourced from studies on a 5-amide oligoamide, providing a model for the α-phase structure of nylon 6. acs.org

The study of cyclic dimers of polyamide 6 also offers valuable structural parallels. The cyclic dimer, 1,8-diazacyclotetradecane-2,9-dione, can exist in two distinct crystalline forms, α and β, which are interconvertible under different temperature conditions. nih.gov The β-form is characterized by a triclinic unit cell where each molecule is connected to four others via hydrogen bonds, forming a stable two-dimensional network. nih.gov The α-form, obtained at higher temperatures, is more symmetric. nih.gov

The following table summarizes the characteristic X-ray diffraction peaks for the α and β forms of the polyamide 6 cyclic dimer, which can serve as a reference for identifying different crystalline phases in related compounds.

Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks (2θ) for Polyamide 6 Cyclic Dimer Polymorphs

α-Formβ-Form
10.85°11.48°
15.39°12.88°
17.76°13.35°
18.79°15.08°
19.26°15.44°
19.99°20.49°
20.93°20.88°
21.81°21.81°
23.29°22.30°
25.31°23.07°
Data from Di Silvestro et al., as cited in a study on the crystal-form transition behaviors of the polyamide 6 cyclic dimer. nih.gov

While a dedicated crystallographic study on this compound is not present in the surveyed literature, the detailed analyses of its constituent acid and other nylon 6 oligomers provide a strong foundation for predicting its structural characteristics. It is anticipated that this compound would crystallize in a sheet-like structure dominated by hydrogen bonds between the amide groups, with the exact conformation and packing arrangement being influenced by the crystallization conditions.

Theoretical and Computational Chemistry Approaches to 6 6 Aminohexanamido Hexanoate

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior of 6-(6-Aminohexanamido)hexanoate

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are the primary tool for exploring the conformational dynamics of flexible molecules over time. biorxiv.orgaip.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. rsc.org

For a flexible molecule like this compound, with its multiple rotatable bonds, the number of possible conformations is vast. MD simulations in an explicit solvent (e.g., a box of water molecules) provide a realistic environment to explore this conformational landscape. aps.org The simulations can reveal which conformations are most stable and how the molecule transitions between them. nih.govuwaterloo.ca

A key aspect of this analysis is the study of intramolecular hydrogen bonds. csic.esnih.govuu.nl The terminal amine and carboxylate groups, as well as the amide N-H and C=O groups, can form transient hydrogen bonds with each other, leading to folded or compact structures. The stability of these interactions is in constant competition with hydrogen bonding to the surrounding water molecules. csic.es By analyzing the MD trajectory, one can quantify the prevalence and lifetime of these intramolecular interactions.

Table 3: Representative Conformational States and Intramolecular H-Bonds from a Hypothetical MD Simulation This table illustrates the types of data that can be extracted from an MD trajectory analysis.

Conformational State Description Key Intramolecular H-Bond Population (%)
Extended Linear, chain-like conformation None 65%
Partially Folded U-shaped bend near the amide Amide N-H to Terminal COO⁻ 20%
Fully Folded Globular-like structure Terminal NH₃⁺ to Terminal COO⁻ 10%

The trajectory generated by an MD simulation is a rich source of information about the molecule's flexibility. oup.comnih.gov Various analytical techniques can be applied to quantify this dynamic behavior. nih.govrsc.org

One common metric is the Root Mean Square Fluctuation (RMSF), which measures the average deviation of each atom from its mean position over the course of the simulation. oup.comnih.gov Higher RMSF values indicate greater flexibility. For this compound, one would expect the terminal ends of the alkyl chains to exhibit the highest RMSF values, while the atoms of the central amide bond would be more constrained. Another powerful technique is Principal Component Analysis (PCA), which can identify the dominant modes of collective motion within the molecule, such as bending or twisting of the entire chain. nih.gov

Analysis of Intramolecular Interactions and Conformational Landscapes in Explicit Solvent.

Molecular Docking and Binding Free Energy Calculations for Interactions with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. nih.govnih.govaaai.orgarxiv.org This method is crucial in drug discovery and for understanding potential biological roles of a compound. peng-lab.org

Given its structure, which resembles a dipeptide, this compound could potentially interact with enzymes that process peptides or polyamides, such as proteases or amidases. In a molecular docking study, the flexible conformations of this compound would be sampled within the active site of a target protein. nih.govacs.org A scoring function is then used to estimate the binding affinity for each pose, ranking the most likely binding modes.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy. nih.govacs.orgnih.gov These methods combine the molecular mechanics energy of the complex from an MD simulation with a continuum solvent model to provide a more accurate estimate of binding affinity than docking scores alone. peng-lab.orgrsc.org This allows for a quantitative prediction of how strongly the ligand binds to its target.

Table 4: Hypothetical Molecular Docking and Binding Free Energy Results for this compound with a Target Enzyme This table provides an example of results from a docking and MM/PBSA study.

Parameter Value
Target Protein Hypothetical Amidase (PDB: XXXX)
Docking Score (kcal/mol) -7.5
Predicted Binding Mode Amide C=O H-bonded to active site Serine; Terminal NH₃⁺ forms salt bridge with Aspartate.
Binding Free Energy Components (MM/PBSA)
Van der Waals Energy (ΔE_vdW) -35.2 kcal/mol
Electrostatic Energy (ΔE_elec) -45.8 kcal/mol
Polar Solvation Energy (ΔG_pol) +58.1 kcal/mol
Nonpolar Solvation Energy (ΔG_nonpol) -4.3 kcal/mol

| Final Estimated Binding Free Energy (ΔG_bind) | -27.2 kcal/mol |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles of Novel Hexanamido Analogues.nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent powerful computational strategies in modern drug discovery and medicinal chemistry. These approaches aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular features affect a molecule's potency, selectivity, or other biological endpoints, QSAR models can guide the rational design of novel analogues with improved properties, reducing the time and cost associated with traditional trial-and-error synthesis and testing. epa.govfrontiersin.org This section will explore the theoretical application of these methodologies to the design of novel analogues of this compound.

The development of a robust QSAR model follows a structured workflow. This process begins with the curation of a dataset of molecules with their corresponding biological activities. researchgate.net For this compound and its prospective analogues, this would involve synthesizing a library of related compounds and testing them for a specific biological activity, such as enzyme inhibition or receptor binding. Once this data is collected, a diverse set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. alvascience.com These descriptors can be broadly categorized as 1D, 2D, 3D, and 4D, capturing different aspects of the molecular structure.

Given the flexible and linear nature of this compound, a variety of descriptors would be relevant for a QSAR study. These could include:

Constitutional descriptors (1D): Molecular weight, number of hydrogen bond donors and acceptors, and rotatable bonds. These simple descriptors can provide initial insights into the general structural requirements for activity.

Topological descriptors (2D): These describe the connectivity of atoms in a molecule and can include indices such as the Kier flexibility index, which is particularly relevant for flexible molecules. researchgate.net

Geometrical descriptors (3D): These descriptors, such as molecular surface area and volume, depend on the three-dimensional conformation of the molecule. For flexible molecules like the hexanamido analogues, it is often necessary to consider multiple low-energy conformations. researchgate.net

Physicochemical descriptors: Properties like the logarithm of the partition coefficient (logP) and topological polar surface area (TPSA) are crucial for predicting a compound's pharmacokinetic properties. researchgate.net

Following the calculation of descriptors, a statistical method is employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which generates a linear equation correlating the biological activity with a selection of descriptors. acs.org More advanced techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to create 3D-QSAR models. These methods are particularly useful for understanding the steric, electrostatic, and hydrophobic interactions that are critical for a ligand's interaction with its biological target.

To illustrate the application of these principles, consider a hypothetical QSAR study on a series of this compound analogues designed as inhibitors of a specific enzyme.

Hypothetical Research Findings:

A library of analogues could be synthesized by modifying the terminal amino and carboxyl groups, as well as the aliphatic chains of the parent molecule. The inhibitory activity (IC50) of these compounds against the target enzyme would be determined experimentally.

A QSAR analysis of these hypothetical results might reveal that:

The presence of a bulky, hydrophobic group at the N-terminus is favorable for activity.

The distance between the terminal amino and carboxyl groups is a critical determinant of inhibitory potency, suggesting a specific binding conformation.

These findings can be translated into design principles for novel, more potent inhibitors. For example, the QSAR model might predict that introducing a specific substituent at a particular position on the hexanamido backbone would significantly enhance inhibitory activity.

Below are interactive data tables that could be generated from such a hypothetical study.

Table 1: Hypothetical Dataset of this compound Analogues and their Biological Activity

Compound IDR1-SubstituentR2-SubstituentExperimental IC50 (nM)
1 -H-OH1500
2 -CH3-OH1200
3 -C6H5-OH500
4 -H-NH22000
5 -H-OCH31800
6 -C(CH3)3-OH800
7 -H-NH-CH31600
8 -CF3-OH950

Table 2: Selected Molecular Descriptors for the Hypothetical Analogues

Compound IDMolecular Weight ( g/mol )logPTopological Polar Surface Area (Ų)Number of Rotatable Bonds
1 244.331.289.511
2 258.361.689.512
3 320.422.989.512
4 243.350.8115.711
5 258.361.580.312
6 300.442.589.513
7 257.381.1101.612
8 312.322.189.512

Table 3: Hypothetical QSAR Model and Predicted Activities

A hypothetical MLR model could be generated as follows:

pIC50 = 0.5 * logP - 0.01 * TPSA + 0.1 * (Number of Rotatable Bonds) + 4.5

Compound IDExperimental pIC50Predicted pIC50
1 5.825.81
2 5.926.01
3 6.306.26
4 5.705.85
5 5.745.65
6 6.106.16
7 5.805.80
8 6.026.06

The strong correlation between the experimental and predicted pIC50 values in this hypothetical model would validate its predictive power. Such a model could then be used to virtually screen a large library of yet-to-be-synthesized analogues, prioritizing those with the highest predicted activity for synthesis and testing. This iterative process of design, synthesis, testing, and modeling is a cornerstone of modern drug discovery. epa.govfrontiersin.org

Biochemical Interactions and Enzymatic Transformations of 6 6 Aminohexanamido Hexanoate

Substrate Specificity and Kinetic Analysis with Amidase and Peptidase Enzymes

The primary enzymatic interaction involving 6-(6-Aminohexanamido)hexanoate is its hydrolysis by a specific enzyme known as 6-aminohexanoate-dimer hydrolase (also referred to as Ald hydrolase, NylB, or EII), which has an EC number of 3.5.1.46. wikipedia.org This enzyme belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in linear amides. wikipedia.orgproteopedia.org The catalyzed reaction is the hydrolysis of the amide bond in N-(6-aminohexanoyl)-6-aminohexanoate using one molecule of water to produce two molecules of 6-aminohexanoate (B3152083). wikipedia.org

This hydrolase exhibits remarkable substrate specificity. Enzymes isolated from various bacteria, including Arthrobacter sp. (formerly Flavobacterium sp.) and Pseudomonas sp., specifically hydrolyze amide compounds that feature a 6-aminohexanoate residue at the N-terminus. nih.gov These enzymes show negligible activity towards a wide array of over 60 other natural amide compounds, peptides, and β-lactams, highlighting their specialized evolution for degrading nylon byproducts. nih.govnih.gov

Kinetic analyses have been performed on 6-aminohexanoate-dimer hydrolases from different bacterial strains, revealing variations in their efficiency. The enzyme from Pseudomonas sp. NK87 (P-EII) shows a higher affinity for the substrate (lower Kₘ) compared to the enzyme from Flavobacterium sp. KI72 (F-EII), although its turnover rate (kcat) is lower. nih.govmicrobiologyresearch.org Directed evolution and site-specific mutations have been shown to significantly enhance catalytic activity by improving both substrate affinity and turnover rate. rcsb.orgnih.gov

Table 1: Kinetic Parameters of 6-Aminohexanoate-Dimer Hydrolase from Various Sources
Enzyme Source / MutantKₘ (mM)kcat (s⁻¹)kcat/Kₘ (s⁻¹mM⁻¹)Reference
Pseudomonas sp. NK87 (P-EII)0.69.215.3 nih.govmicrobiologyresearch.org
Flavobacterium sp. KI72 (F-EII)15191.3 nih.govmicrobiologyresearch.org
Arthrobacter sp. (Wild-type)219.030.43 rcsb.orgpdbj.org
Arthrobacter sp. (G181D/H266N/D370Y mutant)2.03.161.58 rcsb.orgpdbj.org

The structural basis for the specific recognition and hydrolysis of this compound has been elucidated through high-resolution X-ray crystallography. nih.gov Several structures of 6-aminohexanoate-dimer hydrolase, including co-crystal structures with the substrate, have been deposited in the Protein Data Bank (e.g., PDB IDs 2DCF, 1WYB). wikipedia.orgrcsb.orgscribd.com

These structural studies reveal that the enzyme possesses a deep catalytic cleft. nih.gov Upon substrate binding, the enzyme undergoes a significant conformational change from an "open" form to a "closed" form. nih.govrcsb.org This transition is characterized by the movement of a flexible loop region (spanning residues Asn167 to Val177), which shifts by as much as 4.3 Å, and a rotation of the side-chain of a key tyrosine residue (Tyr170). nih.govrcsb.org This movement effectively closes the active site around the bound substrate, shielding it from the solvent.

Key interactions that stabilize the enzyme-substrate complex include:

Electrostatic Interaction: The terminal amino group of the substrate forms a crucial stabilizing electrostatic interaction with the side chain of an aspartate residue (Asp181). nih.gov

Hydrogen Bonding: The amide linkage of the substrate forms hydrogen bonds with the newly positioned Tyr170 in the closed conformation. nih.gov Additionally, residues such as Asn266 have been shown to make suitable contacts with the substrate, improving the electrostatic environment at the N-terminal region. rcsb.orgpdbj.org The C-terminal carboxyl group of the substrate is stabilized by interactions with residues like Tyr370. nih.govrcsb.org

The catalytic mechanism of 6-aminohexanoate-dimer hydrolase proceeds via a multi-step process characteristic of serine hydrolases, particularly those with a β-lactamase fold. nih.govnih.gov The enzyme utilizes a catalytic serine residue (Ser112) as the primary nucleophile. nih.govnih.gov

The proposed catalytic cycle is as follows:

Substrate Binding and Conformational Change: The substrate, this compound, binds to the active site, inducing the transition from the open to the closed form. nih.govrcsb.org

Nucleophilic Attack: The catalytic Ser112 performs a nucleophilic attack on the carbonyl carbon of the substrate's amide bond. nih.gov This step leads to the formation of a transient, high-energy tetrahedral intermediate. nih.gov

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond. The N-terminal portion of the substrate (a 6-aminohexanoate molecule) is released, and the C-terminal portion forms a covalent acyl-enzyme intermediate with Ser112. nih.gov The enzyme then transitions back to the open form. nih.gov

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate. nih.gov This releases the second 6-aminohexanoate molecule and regenerates the free enzyme, ready for another catalytic cycle. nih.gov

Studies on the enzyme from Pseudomonas sp. NK87 show it is inhibited by the serine protease inhibitor diisopropyl fluorophosphate, which provides further evidence for the essential role of a catalytic serine residue. nih.govmicrobiologyresearch.org The optimal pH for the enzyme is around 7.5, suggesting the involvement of amino acid residues in both protonated and deprotonated states for efficient catalysis. nih.govmicrobiologyresearch.org

Detailed Investigation of Enzyme-Substrate Complexes using Biophysical Techniques.

Enzyme Inhibition Mechanisms of this compound against Specific Enzyme Classes

A comprehensive review of scientific literature did not yield specific studies demonstrating that this compound itself acts as a direct inhibitor of any specific enzyme class. Research has extensively focused on its role as a substrate for bacterial hydrolases or on the well-documented inhibitory activity of its monomer, 6-aminohexanoic acid (also known as aminocaproic acid). Aminocaproic acid is a known competitive inhibitor of plasminogen activation, exerting an antifibrinolytic effect. mdpi.commdpi.com However, direct inhibitory action by the dimer, this compound, is not described.

In line with the lack of data on its direct inhibitory effects, no inhibition constants (such as Kᵢ or IC₅₀) or specific modes of inhibition have been reported for this compound.

There are no available structural studies, such as X-ray crystallography or NMR, that detail the interaction of this compound as an inhibitor bound to an enzyme active site.

Advanced Analytical Method Development for 6 6 Aminohexanamido Hexanoate in Complex Matrices

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating 6-(6-aminohexanamido)hexanoate from its monomer, higher-order oligomers, and other impurities. uva.nlacs.org These methods are essential for assessing the purity of the compound and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related nylon oligomers. researchgate.netgoogle.com Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode, utilizing columns with hydrophobic stationary phases (like C18 or phenyl-hexyl) to separate compounds based on their polarity. uva.nlacs.orgresearchgate.net

Diverse detection methods can be coupled with HPLC to enhance selectivity and sensitivity. juniperpublishers.com

UV-Vis Detection: Due to the absence of a strong chromophore in its structure, this compound exhibits weak UV absorbance, typically monitored at low wavelengths such as 200-214 nm. sielc.comnih.gov While simple, this method can suffer from interference from other UV-absorbing compounds in the sample matrix. juniperpublishers.com

Charged Aerosol Detection (CAD): CAD is a powerful technique for detecting non-volatile and semi-volatile compounds, including those lacking a UV chromophore. thermofisher.com The response in CAD is independent of the chemical structure, making it suitable for the quantification of oligomers where standards may not be readily available. thermofisher.com

Chemiluminescence Nitrogen Detection (CLND): This detector provides an equimolar nitrogen response, allowing for the quantification of nitrogen-containing compounds like this compound using a single nitrogen standard, such as caffeine. uva.nlnih.gov This approach is particularly useful for quantifying cyclic oligomers in polyamide materials. nih.gov

Evaporative Light Scattering Detection (ELSD): While applicable, ELSD can exhibit a non-linear response over a wide concentration range, which needs to be considered during method validation. acs.org

Table 1: HPLC Methods for the Analysis of this compound and Related Compounds

Stationary PhaseMobile PhaseDetectorApplicationReference
Phenyl-hexylGradient of water, formic acid, and acetonitrileMS, MS-MSPurity analysis of a transdermal accelerant and its impurities, including 6-aminohexanoic acid. researchgate.net
C18Acetonitrile/water with sulfuric acidUV (200 nm)Analysis of 6-aminocaproic acid. sielc.com
RP 8H₂O/CF₃CH₂OH mixturesNot specifiedSeparation of cyclic oligoamides of nylon 6. researchgate.net
Mixed-mode (Primesep 100)Isocratic; water, acetonitrile, and perchloric acidRIQuantitative determination of 6-ACA·HCl and HMDA·2HCl in PA6 and PA66 hydrolyzates. acs.org

Capillary Electrophoresis (CE) offers a high-resolution separation alternative to HPLC, particularly for charged species like this compound. lumexinstruments.com The separation in CE is based on the differential migration of analytes in an electric field, which is governed by their charge-to-mass ratio. lumexinstruments.com

Capillary Zone Electrophoresis (CZE) is a common mode used for this purpose. The use of a background electrolyte (BGE) is crucial for achieving optimal separation. For instance, a BGE containing ε-aminocaproic acid (eACA) has been successfully used for the analysis of monoclonal antibodies and their charge heterogeneity. diva-portal.org The pH of the BGE is a critical parameter that influences the charge of the analyte and, consequently, its migration behavior. diva-portal.orgingentaconnect.com For example, a running buffer of 20 mmol/L ε-aminocaproic acid adjusted to pH 4.5 has been used for the separation of dimethindene (B1670660) enantiomers. ingentaconnect.com

To enhance sensitivity, derivatization with a fluorophore may be necessary, especially when using laser-induced fluorescence (LIF) detection. nih.govresearchgate.net

Table 2: Capillary Electrophoresis Methods for the Analysis of Related Aminocaproic Acid Compounds

CE ModeBackground Electrolyte (BGE)ApplicationReference
CZE-UV400 mM ε-aminocaproic acid (eACA), 2 mM triethylenetetramine (B94423) (TETA), 0.05% hydroxypropyl methylcellulose (B11928114) (HPMC), pH 5.7Analysis of charge heterogeneity of monoclonal antibodies. diva-portal.org
CZE-UV20 mmol/l ε-aminocaproic acid, pH 4.5 with acetic acidSeparation and quantitation of dimethindene enantiomers. ingentaconnect.com
CE-LIF-MS40 mM aminocaproic acid and 0.02% hydroxypropylmethylcelluloseAnalysis of APTS-labeled glycans. nih.gov
CE with chemiluminescence detection50 mM 6-aminocaproic acid, pH 4.5Determination of morphine, oripavine, and pseudomorphine. dss.go.th

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities.

Coupled Techniques for Enhanced Specificity and Sensitivity

To overcome the limitations of standalone chromatographic or electrophoretic methods, coupling them with mass spectrometry (MS) provides a powerful tool for the analysis of this compound, offering unparalleled specificity and sensitivity.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the trace analysis of this compound and its related oligomers. researchgate.netnih.govresearchgate.net This technique is particularly valuable for analyzing complex matrices, such as those found in food contact materials or biological samples. nih.govresearchgate.net

In LC-MS/MS, the LC system separates the components of a mixture, which are then ionized and introduced into the mass spectrometer. The tandem mass spectrometer allows for the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity and sensitivity of the analysis. nih.govspectroscopyonline.com

A study on the migration of cyclic oligomers from polyamide food contact materials utilized LC-ESI-MS/MS for their identification and quantification, achieving detection limits in the range of 0.1-1.1 µg/l. nih.govresearchgate.net Another method was developed for the quantitation of products from the deconstruction of nylon-6 using UHPLC-MS/MS with dynamic multiple reaction monitoring (dMRM). researchgate.net

Derivatization can be employed to improve ionization efficiency and chromatographic retention. For instance, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has been used for the targeted analysis of amino acids. nih.gov

Table 3: LC-MS/MS Methods for the Analysis of this compound and Related Compounds

ChromatographyIonizationMS ModeApplicationReference
LCESIMS/MSPurity evaluation of Transkarbam 12 and its impurities. researchgate.net
LCESIMS/MSDetermination of cyclic oligomers from polyamide 6 and 66 in food simulant. nih.govresearchgate.net
UHPLCESIdMRMQuantitation of products from nylon-6 deconstruction. researchgate.net
UPLCESIMS/MSTargeted amino acid analysis after AQC derivatization. nih.gov

The coupling of capillary electrophoresis with mass spectrometry (CE-MS) combines the high-resolution separation power of CE with the sensitive and specific detection of MS. nih.govresearchgate.net This technique is particularly well-suited for the comprehensive characterization of complex mixtures containing charged analytes like this compound.

CE-MS has been successfully applied to the analysis of various compounds, including glycans, where derivatization with reagents like aminopyrene trisulfolane (APTS) or aminonaphthalene trisulfonate (ANTS) enhances ionization efficiency in negative ion mode. nih.gov The use of a low molarity 6-aminocaproic acid buffer has been reported in CE-MS analysis of glycans. nih.gov

The development of CE-MS methods for amino acid analysis has also been a significant area of research, offering an alternative to more established chromatographic techniques. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis.

Spectrophotometric and Fluorometric Assays for Real-time Reaction Monitoring and Quantification

Spectrophotometric and fluorometric assays offer rapid and often real-time methods for monitoring reactions and quantifying specific compounds, including those related to this compound.

In-line process refractometers can be used for real-time monitoring of concentrations in polymer production, such as for nylon salt and caprolactam. vaisala.com For structural analysis, Fourier-transform infrared (FTIR) spectroscopy is a powerful tool to identify functional groups present in polyamide materials, such as N-H, C-H, and C=O stretching vibrations. mdpi.comresearchgate.net

For quantification, derivatization is often necessary to introduce a chromophore or fluorophore. For example, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol reagent reacts with primary amines to form highly fluorescent isoindole derivatives, which can be quantified fluorometrically. researchgate.net Another approach involves using chromogenic sensors, such as Meldrum's acid furfural (B47365) conjugate (MAFC), which can detect primary amines like 6-aminohexanoic acid through a color change, with the resulting product showing an absorption peak around 494 nm. mdpi.com Similarly, derivatization with 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) produces fluorescent derivatives of amines with a maximum UV-VIS intensity near 470 nm. scispace.com

Table 4: Spectroscopic and Fluorometric Methods

TechniquePrinciple/ReagentApplicationReference
Process RefractometryRefractive index measurementReal-time monitoring of nylon salt and caprolactam concentration. vaisala.com
FTIR SpectroscopyVibrational spectroscopyIdentification of functional groups in nylon polymers. mdpi.comresearchgate.net
Fluorometric Assayo-Phthalaldehyde (OPA) and a thiol reagentQuantification of primary amines. researchgate.net
Colorimetric AssayMeldrum's acid furfural conjugate (MAFC)Detection of primary amines like 6-aminohexanoic acid. mdpi.com
Fluorometric Assay4-fluoro-7-nitrobenzofurazan (NBD-F)Quantification of primary and secondary amines. scispace.com

Development of Biosensors Utilizing Specific Recognition Elements for this compound

The detection of specific chemical compounds in complex environments is a critical challenge in fields ranging from environmental monitoring to industrial process control. For a molecule like this compound, a linear dimer resulting from the hydrolysis of nylon-6, the development of rapid, selective, and sensitive analytical methods is of growing interest. Biosensors, which integrate a biological recognition element with a physicochemical transducer, offer a promising approach to meet this need. dtic.mil The development of such sensors for this compound hinges on the identification and application of highly specific recognition elements.

The primary candidates for specific recognition of this compound are enzymes and nucleic acid-based aptamers. dtic.milnih.gov While research into biosensors specifically tailored for this compound is still an emerging area, extensive studies on the enzymatic degradation of nylon-6 and the principles of aptamer selection provide a strong foundation for their development.

Enzymatic Biosensors

The most direct route to a biosensor for this compound involves utilizing enzymes that naturally recognize and process this molecule or its close structural analogs. Several enzymes, often referred to as nylonases, have been identified and characterized for their ability to degrade nylon oligomers. osti.gov These enzymes are the key to developing a highly specific biosensor.

Two such enzymes, NylB and NylC, isolated from bacteria found in nylon factory wastewater, demonstrate activity on linear oligomers of 6-aminohexanoate (B3152083). plos.orgresearchgate.net

NylC (Endo-type hydrolase): This enzyme acts on the internal amide bonds of nylon oligomers. plos.org It has been shown to degrade linear trimers and larger oligomers, producing smaller fragments. researchgate.net Engineered variants of NylC have been developed with enhanced thermal stability and activity, making them more robust candidates for biosensor applications. acs.org

NylB (Exo-type hydrolase): This enzyme, also known as 6-aminohexanoate-dimer hydrolase, specifically cleaves the dimer of 6-aminohexanoate to release the monomer. plos.orgresearchgate.net Its specificity for the dimer makes it an excellent recognition element for a biosensor targeting this compound.

The catalytic action of these enzymes can be harnessed to produce a measurable signal. For instance, the hydrolysis of the amide bond in this compound by an immobilized nylonase would release 6-aminohexanoate and methyl 6-aminohexanoate. This reaction causes a local pH change, which can be detected by a potentiometric transducer. Alternatively, the products of the enzymatic reaction could be subsequently oxidized by another enzyme, leading to a detectable change in current (amperometric biosensor) or light emission (bioluminescent biosensor).

Detailed Research Findings on Relevant Nylonases

EnzymeSource Organism (Typical)Mode of ActionOptimal TemperatureOptimal pHKey SubstratesRef.
NylC Flavobacterium sp.Endo-type hydrolase~70 °C (for engineered variants)~7.5Nylon-6 oligomers (degree of polymerization >3) plos.orgacs.org
NylB Flavobacterium sp.Exo-type hydrolaseNot specifiedNot specified6-aminohexanoate linear dimer plos.orgresearchgate.net

This table is based on data for nylonases acting on 6-aminohexanoate oligomers.

Aptamer-Based Biosensors (Aptasensors)

An alternative to enzyme-based recognition involves the use of aptamers. Aptamers are short, single-stranded DNA or RNA oligonucleotides that can be engineered to bind to a wide variety of target molecules, including small organic compounds, with high affinity and specificity. nih.gov They are identified through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.gov

The development of an aptasensor for this compound would first require the generation of a specific aptamer through the SELEX process, using the target molecule as the bait. Once identified, this aptamer could be integrated into various sensor platforms:

Fluorescence-Based Sensors: An aptamer labeled with a fluorescent dye could be paired with a quencher. Binding of the aptamer to this compound would cause a conformational change, separating the dye and quencher and resulting in a measurable fluorescence signal. nih.gov

Electrochemical Aptasensors: The aptamer could be immobilized on an electrode surface. The binding of the target molecule would alter the electrochemical properties of the surface, such as impedance or current, which can be measured. mdpi.com

Aptamers offer advantages such as high reproducibility in their chemical synthesis, stability, and the ease with which they can be chemically modified to enhance performance. nih.gov While a specific aptamer for this compound has not been reported in the literature, the SELEX methodology is well-established for creating aptamers for other small molecules, demonstrating the feasibility of this approach. nih.govmdpi.com

Emerging Research Directions and Potential Applications in Biomaterials Science and Biotechnology

Utilization of 6-(6-Aminohexanamido)hexanoate as a Monomer in Biopolymer Synthesis and Engineering

The bifunctional nature of this compound, with a primary amine at one end and a carboxylic acid at the other, positions it as a valuable monomer for step-growth polymerization. Its integration into polymer chains can introduce precisely defined, flexible linkages that can modify the physicochemical properties of the resulting materials. Researchers are exploring its use to synthesize advanced polyamides, polyesters, and poly(ester-amide)s with tailored characteristics.

Incorporating this dimer in place of or in addition to traditional monomers like its parent molecule, 6-aminohexanoic acid, can influence several key polymer attributes:

Flexibility and Spacing: The 12-carbon backbone of the dimer provides greater spacing and rotational freedom between functional units compared to the 6-carbon backbone of its monomeric precursor. This can lead to polymers with lower crystallinity and enhanced flexibility.

Degradation Profile: The central amide bond is susceptible to enzymatic or hydrolytic cleavage. Biopolymers incorporating this unit may exhibit more predictable and controllable degradation profiles, breaking down into the biocompatible 6-aminohexanoic acid.

Hydrophilicity: The presence of the amide linkage can alter the polymer's interaction with water, potentially increasing hydrophilicity and affecting swelling behavior in aqueous environments.

Below is a comparative table of the monomer and its dimer.

Property 6-Aminohexanoic Acid This compound
Molecular Formula C₆H₁₃NO₂ C₁₂H₂₄N₂O₃
Molecular Weight 131.17 g/mol 244.33 g/mol
Backbone Length 6 Carbons 12 Carbons, 1 Amide Group
Functional Groups 1x Amine, 1x Carboxylic Acid 1x Amine, 1x Carboxylic Acid

| Potential Polymer Role | Primary monomer for Nylon-6 | Modifier or specialty monomer for enhanced flexibility and controlled degradation |

Data sourced from PubChem CID 591 and 895.

Integration into Self-Assembling Supramolecular Systems and Hydrogels for Advanced Materials Research

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. The molecular structure of this compound is well-suited for participating in such systems. The amide group is an excellent hydrogen bond donor and acceptor, while the hydrocarbon chains can engage in hydrophobic interactions. These forces are fundamental to the formation of self-assembling systems. nih.govupenn.edu

In the context of advanced materials, this compound is being investigated for its potential role in forming:

Low-Molecular-Weight Gelators: The molecule can act as a building block for gelators that self-assemble in solvents to form fibrous networks, entrapping the solvent to create a hydrogel. upenn.edu These gels are stimuli-responsive, meaning their properties can change with variations in pH or temperature, making them useful for controlled release applications. mdpi.com

Functional Cross-linkers: It can be used to cross-link polymeric chains to form robust hydrogel networks. Unlike covalent cross-linkers, its integration allows for dynamic and potentially reversible linkages, imparting self-healing properties to the material. nih.gov

Polypseudorotaxane-based Systems: The linear nature of the compound allows it to be threaded through macrocyclic molecules like cyclodextrins to form polypseudorotaxanes, which can then assemble into supramolecular hydrogels for drug and gene delivery. researchgate.net The resulting hydrogels benefit from high water content and biocompatibility, providing a favorable environment for entrapping and delivering biologics. nih.govmdpi.com

Role in the Design of Bio-Inspired Scaffolds for Fundamental Tissue Engineering Research

Tissue engineering aims to regenerate damaged tissues by combining cells with porous scaffolds that mimic the native extracellular matrix (ECM). abg.asso.frnih.govmdpi.com The design of these scaffolds is critical for guiding cell attachment, proliferation, and differentiation. nih.govnih.gov this compound is emerging as a candidate for constructing such scaffolds due to its biomimetic potential.

The compound's key attributes for scaffold design include:

Structural Mimicry: The repeating amide linkage is analogous to the peptide bonds found in ECM proteins like collagen, potentially providing recognizable cues for cell attachment.

Biodegradability: Scaffolds must degrade at a rate that matches the formation of new tissue. abg.asso.fr The amide and ester bonds that can be formed using this monomer are susceptible to hydrolysis, leading to degradation into 6-aminohexanoic acid, which can be metabolized by cells.

Mechanical Tunability: By incorporating this flexible dimer into polymer-based scaffolds, engineers can fine-tune the mechanical properties (e.g., stiffness, elasticity) to match those of the target tissue, be it bone, cartilage, or skin. mdpi.com

The table below outlines how the compound's properties align with the needs of tissue engineering scaffolds.

Scaffold Requirement Potential Contribution of this compound
Biocompatibility Degradation product (6-aminohexanoic acid) is generally well-tolerated by the body.
Biodegradability Amide and potential ester linkages allow for controlled hydrolytic or enzymatic degradation. abg.asso.fr
Porosity Can be processed into porous structures using techniques like electrospinning or lyophilization. mdpi.comnih.gov
Mechanical Support Can be polymerized to form materials with tunable mechanical strength and flexibility. abg.asso.fr

| Bioactivity | Can be functionalized with bioactive molecules to promote specific cellular responses like osteogenesis. nih.govexplorationpub.com |

Exploration as a Chemical Probe for Elucidating Fundamental Biological Processes

A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway to study its biological function. nih.gov The unique structure of this compound makes it a candidate for probing specific biological systems. Its applications in this area are twofold:

Probing Enzymatic Pathways: As a dimer of a nylon-6 precursor, it serves as an ideal substrate for identifying and characterizing enzymes involved in the degradation of synthetic plastics. By using a labeled version of this compound, researchers can track its uptake and breakdown by microorganisms, helping to discover novel hydrolases and amidases for bioremediation applications.

Investigating Cellular Signaling: Derivatives of this compound have been used to explore fundamental cellular processes. For instance, a related molecule, tert-butyl this compound, has been utilized in studies of AMP-activated protein kinase (AMPK) signaling pathways, demonstrating its utility as a chemical tool to perturb and understand complex biological networks.

Opportunities in Synthetic Biology for Engineering Novel Metabolic Pathways Involving Hexanamido Compounds

Synthetic biology combines principles from engineering and biology to design and construct new biological parts, devices, and systems. nih.gov This field presents significant opportunities for engineering microbial metabolic pathways related to this compound and similar compounds. researchgate.nettaylorfrancis.com

Key research directions include:

Biosynthesis of Novel Polymers: Microorganisms like E. coli or yeast can be engineered to produce this compound from simple carbon sources like glucose. This bio-derived monomer could then be harvested and used for the sustainable synthesis of specialty polyamides, reducing reliance on petrochemical feedstocks. nih.gov

Bioremediation Pathways: Synthetic biology can be used to create "designer microbes" with enhanced capabilities for breaking down plastic waste. By identifying genes for enzymes that cleave amide bonds and assembling them into a novel pathway, scientists can develop microorganisms that efficiently catabolize nylon oligomers, converting plastic pollutants into valuable biochemicals. taylorfrancis.com This involves optimizing metabolic flux to ensure the efficient conversion of the target compound. nih.gov

Q & A

Advanced Research Question

  • Lyophilization : Store the compound as a lyophilized powder at –20°C to prevent hydrolysis .
  • Buffer Selection : Use non-nucleophilic buffers (e.g., HEPES) instead of Tris or glycine to avoid competing reactions .
  • Additives : Include 10–20% glycerol or sucrose to stabilize maleimide groups in solution .
    Degradation Monitoring : Track hydrolysis via HPLC or loss of reactivity in kinetic assays .

In drug delivery systems, how does the molecular structure of this compound contribute to its ability to form lipid nanoparticles for nucleic acid encapsulation?

Advanced Research Question

  • Amphiphilic Design : The hydrophobic hexanoate chain and hydrophilic amino group enable self-assembly into micelles or liposomes (critical micelle concentration ~0.1–1 mM) .
  • Nucleic Acid Binding : Protonated amino groups (at physiological pH) electrostatically interact with phosphate backbones of mRNA or siRNA, enhancing encapsulation efficiency (>80% at 1:5 lipid:RNA ratio) .
  • In Vivo Stability : Stealth properties are improved by PEGylation or cholesterol integration to evade immune clearance .

How can kinetic modeling be applied to study the degradation pathways of this compound under varying physiological conditions?

Advanced Research Question

  • Reactor Studies : Use jet-stirred reactors (10 atm, 500–1000 K) to simulate oxidative degradation, monitoring intermediates via GC-MS .
  • Mechanistic Modeling : Develop detailed reaction schemes (e.g., 435 species, 1875 reactions) to predict dominant pathways (e.g., hydrolysis vs. oxidation) .
  • Parameterization : Fit rate constants to experimental data (e.g., Arrhenius parameters for ester bond cleavage) .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(6-Aminohexanamido)hexanoate
Reactant of Route 2
Reactant of Route 2
6-(6-Aminohexanamido)hexanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.